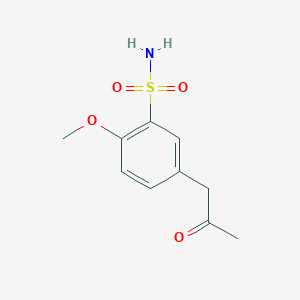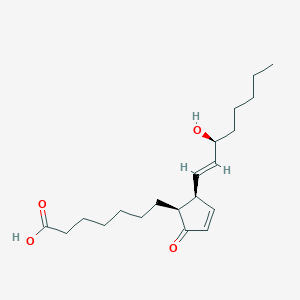
8-iso-PGA1
Übersicht
Beschreibung
8-iso-PGA1 is a prostanoid . It is an isoprostane, which are stereoisomers of prostaglandins formed independent of COX enzymes, through peroxidation of arachidonic acid .
Synthesis Analysis
This compound is a metabolite of prostaglandin E1 (PGE1). In the process of crystallizing the Nurr1-LBD-PGE1 complex, the dehydrated PGE1 metabolite PGA1 was found to form a covalent adduct between the C11 atom of the cyclopentenone ring and the thiol group of the Cys566 residue of Nurr1-LBD .Molecular Structure Analysis
The molecular formula of this compound is C20H32O4 . The IUPAC name is 7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid . The molecular weight is 336.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 336.5 g/mol, XLogP3-AA of 4.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 13 .Wissenschaftliche Forschungsanwendungen
Erkrankungen der Atemwege
8-iso-PGA1 wurde in der Forschung im Zusammenhang mit Mechanismen von oxidativem Stress-bedingten Verletzungen bei Erkrankungen der Atemwege verwendet . Oxidativer Stress (OS) kann eine Rolle beim Auftreten und der Entwicklung verschiedener Atemwegserkrankungen spielen . This compound hat sich als ein empfindlicher Indikator erwiesen, der den OS-Status und -Spiegel im Körper genau und stabil widerspiegeln kann . Es wurde in der Untersuchung der Pathogenese von Atemwegserkrankungen wie Asthma bronchiale, chronisch obstruktiver Lungenerkrankung, obstruktivem Schlafapnoe-Hypopnoe-Syndrom und akutem Atemnotsyndrom eingesetzt .
Neuroprotektion bei Parkinson-Krankheit
Prostaglandin E1 (PGE1) und sein dehydratisiertes Metabolit, this compound, interagieren direkt mit der Ligandenbindungsdomäne (LBD) von Nurr1 und stimulieren seine transkriptionelle Funktion . Nurr1 ist entscheidend für die Entwicklung, Aufrechterhaltung und den Schutz von dopaminergen Neuronen des Mittelhirns (mDA) . PGE1/8-iso-PGA1 zeigen neuroprotektive Wirkungen in Nurr1-abhängiger Weise, verbessern deutlich die Expression von Nurr1-Zielgenen in mDA-Neuronen und verbessern motorische Defizite in Mausmodellen der Parkinson-Krankheit, die mit 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin geschädigt wurden .
Biomarker für lipidativen oxidativen Stress
This compound ist ein idealer Biomarker, der den Grad des lipidativen oxidativen Stresses im Körper genau und stabil widerspiegeln kann . Es wurde in großem Umfang in der Untersuchung von Schäden durch oxidativen Stress eingesetzt .
Aktivierung der transkriptionellen Funktion
Es wurde festgestellt, dass this compound an Nurr1 bindet und seine transkriptionelle Funktion aktiviert
Wirkmechanismus
Target of Action
8-iso Prostaglandin A1 (8-iso-PGA1) is an isoprostane . Its primary target is the aldo-keto reductase family 1 member B10 (AKR1B10) . AKR1B10 is an enzyme expressed in human cells and plays a role in detoxification processes .
Mode of Action
This compound inhibits AKR1B10 in COS-7 lysates expressing the human enzyme . This inhibition occurs when this compound is used at a concentration of 60 µM .
Biochemical Pathways
This compound is part of the lipid metabolism pathway . As an isoprostane, it is a metabolite of arachidonic acid produced by peroxidative attack of membrane lipids .
Pharmacokinetics
Its solubility in various solvents has been reported . For instance, it is soluble in DMF (75 mg/ml), DMSO (50 mg/ml), Ethanol (100 mg/ml), and PBS pH 7.2 (2.4 mg/ml) .
Result of Action
The inhibition of AKR1B10 by this compound has implications for antitumoral activity . Additionally, this compound at a concentration of 0.1 µM inhibits potassium-induced D-aspartate release from isolated bovine retinas .
Action Environment
It is known that oxidative stress conditions, characterized by the accumulation of free radicals and reactive oxygen species, can lead to the production of isoprostanes like this compound .
Zukünftige Richtungen
8-iso-PGA1 exhibits neuroprotective effects in a Nurr1-dependent manner, prominently enhances expression of Nurr1 target genes in mDA neurons and improves motor deficits in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned mouse models of Parkinson’s disease . This suggests that this compound could be a potential therapeutic target for neurodegenerative diseases related to Nurr1 .
Biochemische Analyse
Biochemical Properties
8-iso Prostaglandin A1 has been shown to inhibit the aldo-keto reductase family 1 member B10 (AKR1B10) in COS-7 lysates expressing the human enzyme when used at a concentration of 60 µM . This interaction suggests that 8-iso Prostaglandin A1 may play a role in modulating the activity of this enzyme, which is involved in the metabolism of aldehydes and ketones.
Cellular Effects
In terms of cellular effects, 8-iso Prostaglandin A1 at a concentration of 0.1 µM has been found to inhibit potassium-induced D-aspartate release from isolated bovine retinas . This suggests that 8-iso Prostaglandin A1 may have an impact on neurotransmitter release and thus could influence cellular signaling pathways.
Molecular Mechanism
Its ability to inhibit AKR1B10 suggests that it may interact with this enzyme and potentially alter its activity
Temporal Effects in Laboratory Settings
The temporal effects of 8-iso Prostaglandin A1 in laboratory settings have not been extensively studied. It is known that the compound has a stability of at least 2 years when stored at -20°C .
Metabolic Pathways
The metabolic pathways involving 8-iso Prostaglandin A1 are not well characterized. As an isoprostane, it is likely involved in lipid peroxidation processes .
Eigenschaften
IUPAC Name |
7-[(1S,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-DRSVPBQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 8-iso-PGA1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002236 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 8-iso Prostaglandin A1 influence its interaction with proteins compared to other cyclopentenone prostanoids?
A1: Research indicates that 8-iso PGA1 exhibits distinct binding preferences compared to other cyclopentenone prostanoids (cyPs) like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). While 15d-PGJ2 primarily targets cysteine residues (C181 and C184) at the C-terminal end of the H-Ras protein, 8-iso PGA1 predominantly binds to cysteine 118 (C118) located within the GTP-binding motif of H-Ras. [] This site-selective modification is attributed to the structural differences between these cyPs. Notably, C118 is conserved across H-Ras, N-Ras, and K-Ras, explaining why 8-iso PGA1 can bind to and activate all three Ras isoforms, unlike 15d-PGJ2, which preferentially interacts with H-Ras. [] This suggests that modifying the structure of cyPs like 8-iso PGA1 could be a strategy for developing drugs with targeted protein interactions.
Q2: What insights does the crystal structure of Arabidopsis thaliana 12-oxophytodienoate reductase isoform 3 (AtOPR3) complexed with 8-iso PGA1 provide?
A2: The crystal structure of AtOPR3 in complex with 8-iso PGA1, which shares the cyclopentenone ring stereochemistry with the physiologically relevant (9S,13S)-12-oxophytodienoate ((9S,13S)-OPDA), reveals a novel substrate binding mode. [] This unique binding interaction provides valuable insights into the relaxed stereospecificity observed in AtOPR3, potentially broadening our understanding of substrate recognition and enzyme activity in related systems. []
Q3: What are the implications of site-selective protein modification by 8-iso PGA1 on its biological activity?
A3: The ability of 8-iso PGA1 to target specific cysteine residues in proteins like H-Ras has significant implications for its biological activity. By binding to C118 in the GTP-binding motif, 8-iso PGA1 can activate H-Ras, N-Ras, and K-Ras. [] This activation can influence various downstream signaling pathways involved in cell proliferation, differentiation, and survival. Understanding the precise mechanisms of 8-iso PGA1-mediated protein modification and activation is crucial for exploring its therapeutic potential in conditions where Ras protein dysregulation plays a role.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






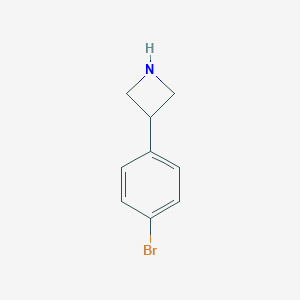
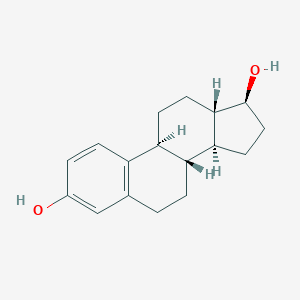
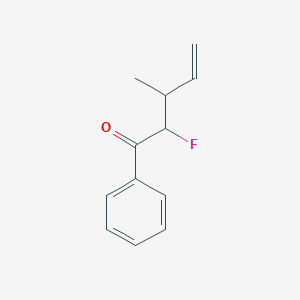
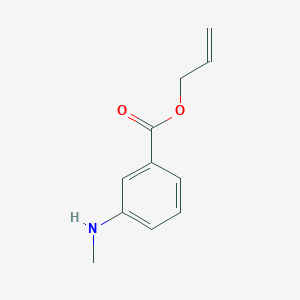
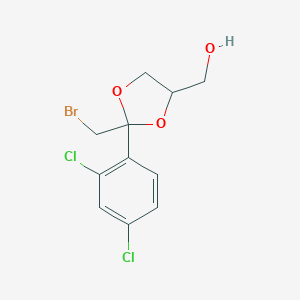
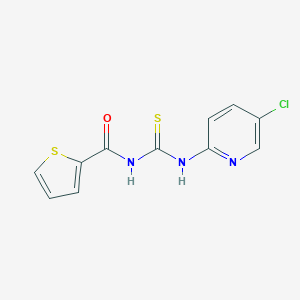
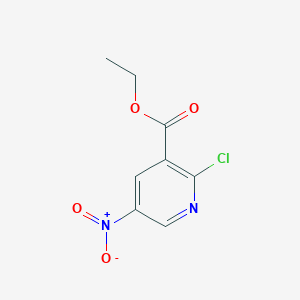
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

